2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzaldehyde moiety substituted with a chloro group and a pyrazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 2-chloro-4-formylbenzoic acid with 3-methyl-1H-pyrazole. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Ammonia, thiols, base catalysts
Major Products
Oxidation: 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid
Reduction: 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde
- 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
- 2-Chloro-4-(1H-pyrazol-3-yl)benzaldehyde
Uniqueness
2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of the 3-methyl group on the pyrazole ring, which can influence its reactivity and biological activity. This structural feature may impart distinct properties compared to other similar compounds, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H9ClN2O |
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Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-4-(3-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-4-5-14(13-8)10-3-2-9(7-15)11(12)6-10/h2-7H,1H3 |
InChI Key |
WDSTXSMRZAJVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2)C=O)Cl |
Origin of Product |
United States |
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